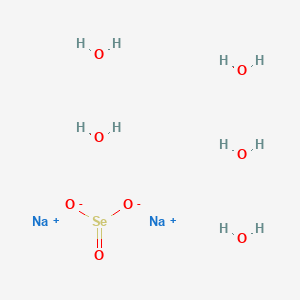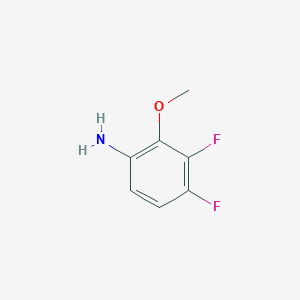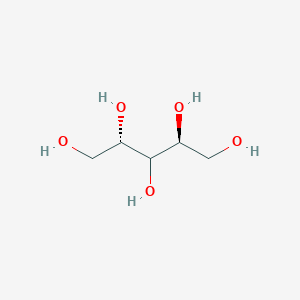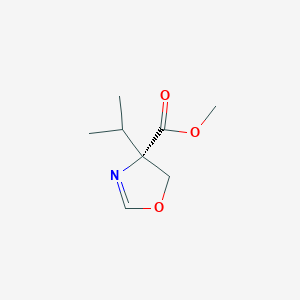![molecular formula C16H21NO4 B046175 4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol CAS No. 114662-06-5](/img/structure/B46175.png)
4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol, commonly known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a synthetic compound that acts as a competitive antagonist of the β2-adrenergic receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of cardiovascular, respiratory, and metabolic functions.
Wissenschaftliche Forschungsanwendungen
ICI 118,551 has been extensively used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. It has been used to investigate the mechanism of action of β2-adrenergic receptor agonists and antagonists, the role of β2-adrenergic receptors in asthma and other respiratory diseases, and the effect of β2-adrenergic receptor blockade on cardiovascular function.
Wirkmechanismus
ICI 118,551 acts as a competitive antagonist of the β2-adrenergic receptor by binding to the receptor and preventing the binding of endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in intracellular cyclic AMP (cAMP) levels and a reduction in downstream signaling pathways that are activated by β2-adrenergic receptor activation.
Biochemische Und Physiologische Effekte
ICI 118,551 has been shown to have a variety of biochemical and physiological effects, including a reduction in airway smooth muscle relaxation, a decrease in heart rate and cardiac output, and an increase in insulin resistance. It has also been shown to have anti-inflammatory effects in the lungs, which may be beneficial in the treatment of asthma and other respiratory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ICI 118,551 is a highly selective β2-adrenergic receptor antagonist, which makes it a valuable tool for studying the role of β2-adrenergic receptors in various physiological and pathological conditions. However, its selectivity may also limit its usefulness in certain experimental settings, as it may not accurately reflect the complex interactions between multiple adrenergic receptors in vivo.
Zukünftige Richtungen
There are several future directions for research on ICI 118,551, including the development of more selective and potent β2-adrenergic receptor antagonists, the investigation of the role of β2-adrenergic receptors in metabolic disorders such as diabetes and obesity, and the exploration of the potential therapeutic applications of β2-adrenergic receptor antagonists in the treatment of respiratory and cardiovascular diseases. Additionally, the use of ICI 118,551 in combination with other drugs may provide new insights into the complex interactions between adrenergic receptors and other signaling pathways.
Synthesemethoden
ICI 118,551 is synthesized by reacting 4-hydroxy-1-naphthoic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain the final compound.
Eigenschaften
CAS-Nummer |
114662-06-5 |
|---|---|
Produktname |
4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol |
Molekularformel |
C16H21NO4 |
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol |
InChI |
InChI=1S/C16H21NO4/c1-10(2)17-8-12(19)9-21-16-6-5-15(20)14-7-11(18)3-4-13(14)16/h3-7,10,12,17-20H,8-9H2,1-2H3/t12-/m1/s1 |
InChI-Schlüssel |
PFJHUACESAVKDZ-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)NC[C@H](COC1=C2C=CC(=CC2=C(C=C1)O)O)O |
SMILES |
CC(C)NCC(COC1=C2C=CC(=CC2=C(C=C1)O)O)O |
Kanonische SMILES |
CC(C)NCC(COC1=C2C=CC(=CC2=C(C=C1)O)O)O |
Synonyme |
4,6-DHP 4,6-dihydroxypropranolol 4,6-dihydroxypropranolol, (S)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



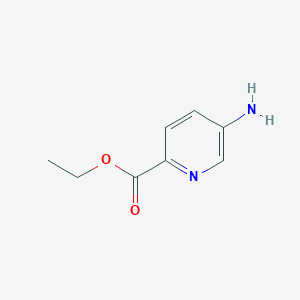
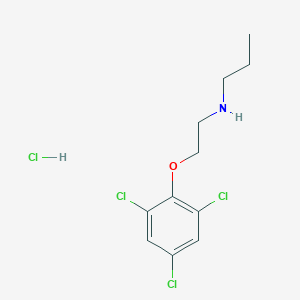
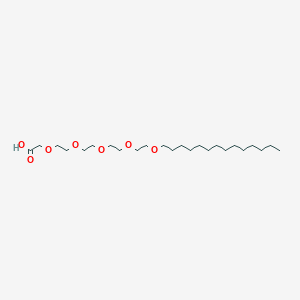
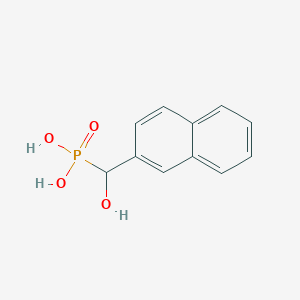
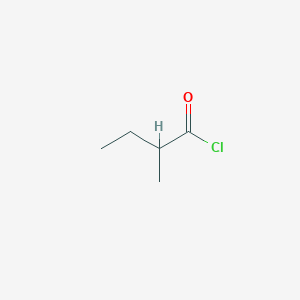
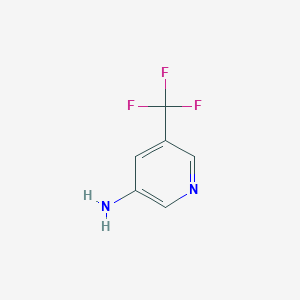
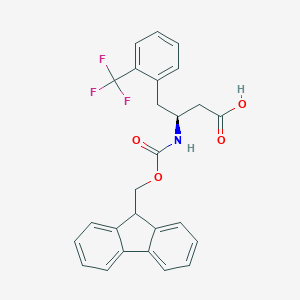
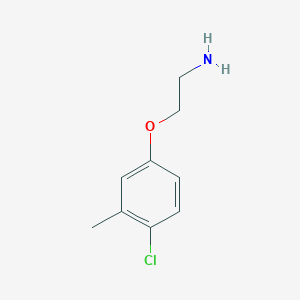
![3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B46102.png)

